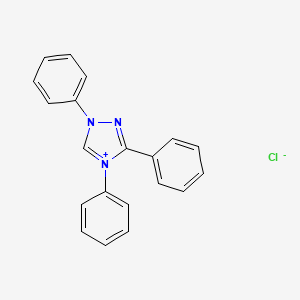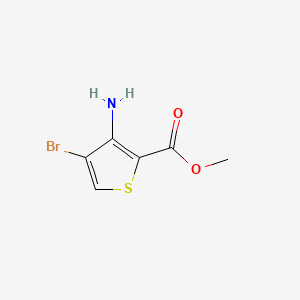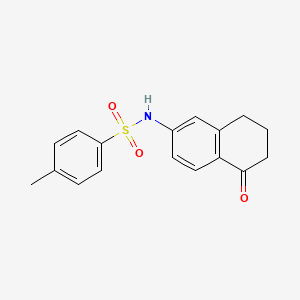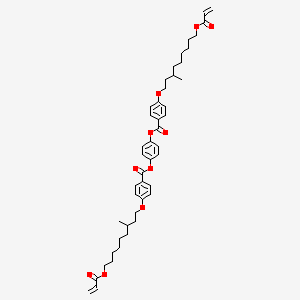
5-Chloro-7-methyl-1H-indole-3-carbaldehyde
Overview
Description
5-Chloro-7-methyl-1H-indole-3-carbaldehyde: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is a derivative of indole, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 7th position, and an aldehyde group at the 3rd position of the indole ring. It appears as a white to pale yellow solid and is used in various chemical syntheses and research applications.
Mechanism of Action
Target of Action
5-Chloro-7-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various targets in the bodyIndole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Indole derivatives are known to influence various biological pathways due to their broad-spectrum biological activities . For instance, indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound likely induces a range of molecular and cellular changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-methyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 7-methylindole with aluminum chloride, which introduces the chlorine atom at the 5th position . Another method involves the use of multicomponent reactions, where 1H-indole-3-carbaldehyde derivatives are synthesized through reactions involving multiple starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product. The exact industrial methods may vary depending on the manufacturer and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products:
Oxidation: 5-Chloro-7-methyl-1H-indole-3-carboxylic acid.
Reduction: 5-Chloro-7-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-7-methyl-1H-indole-3-carbaldehyde is used as a precursor in the synthesis of various biologically active molecules and pharmaceuticals. Its unique structure allows for the creation of complex molecules through further chemical modifications .
Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological systems. It serves as a model compound to investigate the biological activities of indole-based molecules .
Medicine: Indole derivatives, including this compound, have shown potential in the development of new therapeutic agents. They exhibit various biological activities such as antiviral, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it valuable in the production of high-performance materials .
Comparison with Similar Compounds
- 7-Chloro-1H-indole-3-carbaldehyde
- 5-Chloro-1H-indole-3-carbaldehyde
- 7-Methyl-1H-indole-3-carbaldehyde
Comparison: 5-Chloro-7-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both chlorine and methyl groups on the indole ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds. The specific positioning of these groups can affect the compound’s ability to interact with biological targets and undergo various chemical reactions .
Properties
IUPAC Name |
5-chloro-7-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPKFSUXDCWZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745101 | |
| Record name | 5-Chloro-7-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15936-83-1 | |
| Record name | 5-Chloro-7-methyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-7-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)


![1-Acetylpyrazolo[3,4-c]pyridine](/img/structure/B599733.png)
![Iron(2+) (2Z,4S)-4-tert-butyl-2-[2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ylidene]-1,3-oxazolidin-3-ide cyclopenta-2,4-dien-1-ide (1/1/1)](/img/structure/B599736.png)





